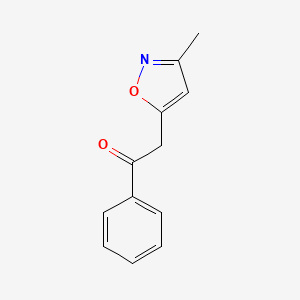









|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:6]=[C:5]([CH3:7])[O:4][N:3]=1.[O:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1.[CH2:13]([Li])[CH2:14][CH2:15]C.C(#N)C1C=CC=CC=1>CCCCCC>[CH3:1][C:2]1[CH:6]=[C:5]([CH2:7][C:12]([C:11]2[CH:15]=[CH:14][CH:13]=[CH:9][CH:10]=2)=[O:8])[O:4][N:3]=1
|


|
Name
|
|
|
Quantity
|
4.86 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NOC(=C1)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
5.67 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)#N
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-70 °C
|
|
Type
|
CUSTOM
|
|
Details
|
to stir at -70° C. for 1 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
To this was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling
|
|
Type
|
CUSTOM
|
|
Details
|
remained below -50° C.
|
|
Type
|
STIRRING
|
|
Details
|
stirring at -70° C.
|
|
Type
|
WAIT
|
|
Details
|
was continued for an additional 2-hr period
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to ambient temperature
|
|
Type
|
CONCENTRATION
|
|
Details
|
was then concentrated by evaporation under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
The residue was mixed with 100 mL of 1N hydrochloric acid
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane
|
|
Type
|
EXTRACTION
|
|
Details
|
The organic extract
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain a solid residue which
|
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized from ether
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |